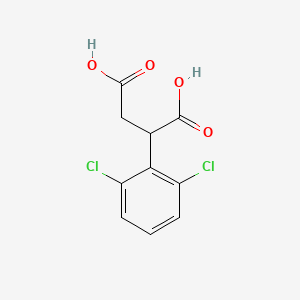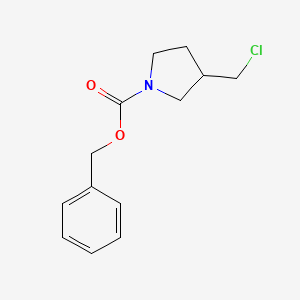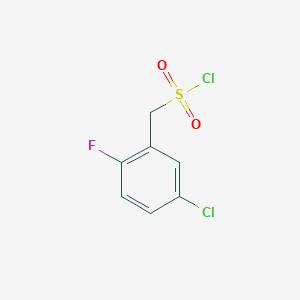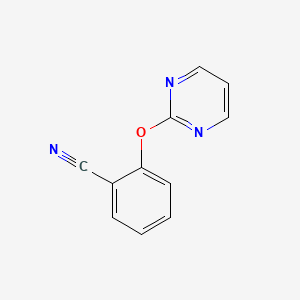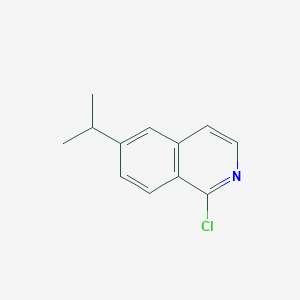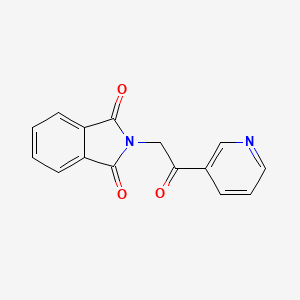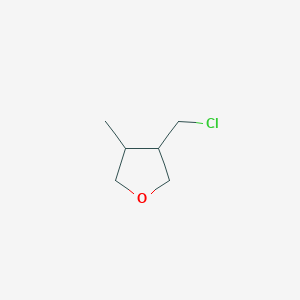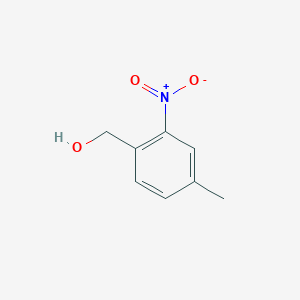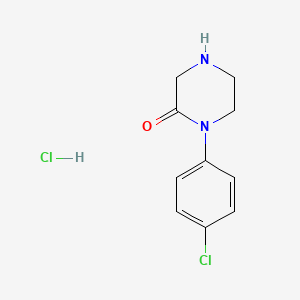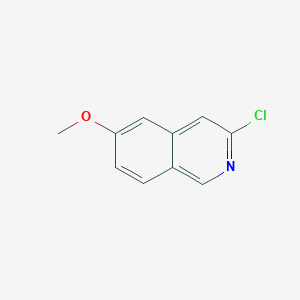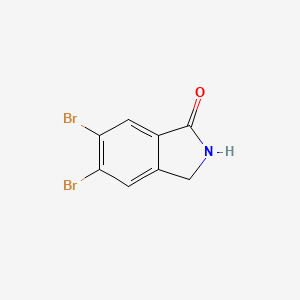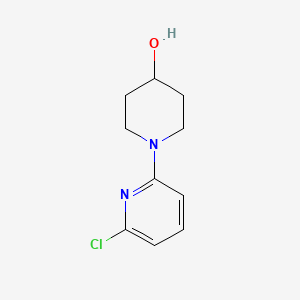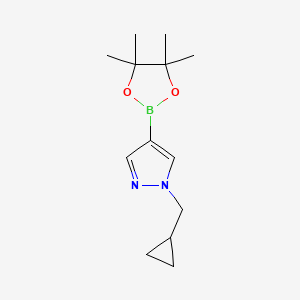
1-(Ciclopropilmetil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol
Descripción general
Descripción
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H21BN2O2 and its molecular weight is 248.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de VEGF
Este compuesto se utiliza en la síntesis de inhibidores del factor de crecimiento endotelial vascular (VEGF) . Los inhibidores de VEGF son cruciales en el tratamiento de los cánceres, ya que impiden el crecimiento de los vasos sanguíneos que suministran nutrientes y oxígeno a los tumores.
Inhibición de la Quinasa Aurora
Los investigadores utilizan este éster de ácido bórico en el desarrollo de inhibidores de la quinasa Aurora . Estos inhibidores son significativos en la terapia contra el cáncer porque se dirigen a las enzimas que desempeñan un papel en la división de las células cancerosas.
Modulación de la Vía RHO/ROCK
El compuesto sirve como reactivo para modular la vía RHO/ROCK , que participa en diversas funciones celulares, como la contracción, la motilidad, la proliferación y la apoptosis. Esto tiene implicaciones en el tratamiento de trastornos como la hipertensión y el glaucoma.
Inhibición de la Quinasa 2 de Janus (JAK2)
También se aplica en la creación de inhibidores de la quinasa 2 de Janus (JAK2) , que tienen potencial terapéutico en los trastornos mieloproliferativos y ciertos tipos de leucemia.
Inhibición de c-MET y ALK
El éster de ácido bórico es un precursor en la síntesis de inhibidores que se dirigen a c-MET y ALK . Estos son importantes en el contexto de las terapias contra el cáncer dirigidas, en particular para ciertos cánceres de pulmón.
Inhibición de la Reductasa de S-Nitrosoglutatión
Esta sustancia química se utiliza para desarrollar inhibidores de la reductasa de S-nitrosoglutatión , una enzima involucrada en la señalización y la homeostasis del óxido nítrico. Los inhibidores podrían utilizarse potencialmente para tratar enfermedades cardiovasculares.
Inhibición de la Quinasa CDC7
Los investigadores están investigando su uso en la inhibición de la quinasa CDC7 , una proteína esencial para la replicación del ADN y la división celular. La inhibición de CDC7 podría conducir a nuevos tratamientos contra el cáncer.
Inhibición de la Acetil-CoA Carboxilasa
Por último, está involucrado en la síntesis de inhibidores de la acetil-CoA carboxilasa , que se exploran por su potencial en el tratamiento de trastornos metabólicos como la obesidad y la diabetes.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-7-15-16(9-11)8-10-5-6-10/h7,9-10H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUAHBJQFILHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695819 | |
| Record name | 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000801-75-1 | |
| Record name | 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
